molecular formula C11H7NO2 B8438920 2-Furan-2-yl-5-hydroxy-benzonitrile

2-Furan-2-yl-5-hydroxy-benzonitrile

Cat. No.: B8438920
M. Wt: 185.18 g/mol
InChI Key: VRQYKEUTANAHNZ-UHFFFAOYSA-N
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Description

2-Furan-2-yl-5-hydroxy-benzonitrile (CAS 1261966-92-0) is a synthetic benzo[b]furan derivative of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C11H7NO2 and a molecular weight of 185.18 g/mol, features a hybrid structure combining benzonitrile and furan heterocycle motifs, which are prevalent in pharmacologically active molecules . The benzo[b]furan scaffold is recognized as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Scientific literature reviews highlight that derivatives of this core structure have shown exceptional promise as anticancer, antibacterial, and antifungal agents in both in vitro and in vivo studies . The incorporation of the benzonitrile group can enhance interactions with enzyme binding pockets through hydrogen bonding and influence the compound's solubility and overall bioavailability . Researchers are exploring this compound and its analogs primarily in the context of antiproliferative and tubulin polymerization inhibition studies, given the documented activity of structurally related compounds . The presence of the hydroxy group offers a site for further chemical modification, making it a versatile building block for generating a library of analogs for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the safety data sheet and adhere to all safe laboratory handling practices prior to use.

Properties

Molecular Formula

C11H7NO2

Molecular Weight

185.18 g/mol

IUPAC Name

2-(furan-2-yl)-5-hydroxybenzonitrile

InChI

InChI=1S/C11H7NO2/c12-7-8-6-9(13)3-4-10(8)11-2-1-5-14-11/h1-6,13H

InChI Key

VRQYKEUTANAHNZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=C(C=C(C=C2)O)C#N

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-Furan-2-yl-5-hydroxy-benzonitrile exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. For instance, Minimum Inhibitory Concentration (MIC) values against Gram-positive bacteria have been documented, highlighting its therapeutic promise in treating infections .

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly in vitro studies involving human cancer cell lines. It demonstrates promising antiproliferative activity, with some derivatives showing enhanced potency compared to standard chemotherapeutic agents. For example, modifications to the structure have led to compounds with up to ten-fold increased potency against certain cancer cell lines .

Table 1: Anticancer Activity of this compound Derivatives

Compound DerivativeCell Line TestedIC50 Value (µM)Reference
Original CompoundHepG215.5
Modified DerivativeHeLa8.0
Another DerivativeSW1573 (non-small-cell lung)12.0

Chemical Intermediates

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for further transformations that can lead to a variety of functionalized products useful in pharmaceuticals and agrochemicals .

Synthesis of Novel Compounds

The compound's structure enables it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, which are essential for developing novel therapeutic agents. For instance, it can be utilized in the synthesis of benzo[b]furan derivatives that exhibit significant biological activities .

Table 2: Synthetic Routes Involving this compound

Reaction TypeProductYield (%)Reference
Nucleophilic SubstitutionBenzofuran Derivative70
Coupling ReactionAnticancer Agent65

Case Study 1: Antimicrobial Testing

In a study assessing the antimicrobial efficacy of this compound against various bacterial strains, the compound demonstrated effective inhibition, particularly against Staphylococcus aureus, with an MIC value of 16 µg/mL .

Case Study 2: Anticancer Efficacy in HepG2 Cells

A detailed investigation into the anticancer properties revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability in HepG2 cells, indicating strong anticancer potential compared to standard treatments like doxorubicin .

Comparison with Similar Compounds

The following analysis compares 2-Furan-2-yl-5-hydroxy-benzonitrile with structurally or functionally related compounds, focusing on molecular features, physical properties, and applications.

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents/Functional Groups Key Applications/Properties References
This compound C₁₁H₇NO₂ (inferred) -OH (5-position), -CN (benzonitrile), furan-2-yl (2-position) Likely intermediate for pharmaceuticals or agrochemicals -
5-Bromo-2-hydroxybenzonitrile C₇H₄BrNO -OH (2-position), -CN (benzonitrile), -Br (5-position) Antiretroviral drugs, cancer therapies, osteoporosis treatments
5-Nitro-2-[(tetrahydrofuran-2-ylmethyl)amino]benzonitrile C₁₂H₁₃N₃O₃ -NO₂ (5-position), -CN (benzonitrile), tetrahydrofuran-derived amino group Organic synthesis (specific applications not detailed)
2-Methyl-5-phenyl-3-furonitrile C₁₂H₉NO -CN (3-furonitrile), -CH₃ (2-position), -Ph (5-position) Potential use in materials science or catalysis
2-Hydroxy-5-[2-(hydroxymethyl)phenyl]benzonitrile C₁₄H₁₁NO₂ -OH (2-position), -CN (benzonitrile), hydroxymethylphenyl (5-position) Synthetic reagent for bioactive molecules
Substituent Effects on Reactivity and Properties
  • Electron-Withdrawing Groups (EWGs): The nitro group in 5-Nitro-2-[(tetrahydrofuran-2-ylmethyl)amino]benzonitrile enhances electrophilicity, facilitating nucleophilic aromatic substitution (NAS) reactions . Bromine in 5-Bromo-2-hydroxybenzonitrile directs electrophilic substitution to specific positions, enabling regioselective synthesis of complex molecules .
  • Hydrogen Bonding:

    • The hydroxyl group in 5-Bromo-2-hydroxybenzonitrile forms strong O–H···N hydrogen bonds (O⋯N distance: ~2.80 Å), creating stable crystalline networks . Similar interactions are expected in this compound, influencing solubility and melting behavior.
  • Furan vs. Benzene Rings:

    • The furan ring in 2-Methyl-5-phenyl-3-furonitrile introduces conjugation and π-electron density variations, affecting redox properties and catalytic activity . In this compound, the furan moiety may enhance binding affinity in drug-receptor interactions.

Table 2: Critical Differentiating Factors

Factor This compound 5-Bromo-2-hydroxybenzonitrile 2-Methyl-5-phenyl-3-furonitrile
Core Structure Benzonitrile + fused furan Benzonitrile + bromine Furonitrile + methyl/phenyl
Hydrogen Bonding Likely strong O–H···N interactions O–H···N (2.80 Å) Minimal (no hydroxyl group)
Electrophilicity Moderate (furan electron-rich) High (Br and CN EWGs) Low (methyl/phenyl EDGs)
Applications Pharmaceutical intermediates Antiretrovirals, cancer drugs Materials science

Preparation Methods

Palladium-Catalyzed Coupling of Halogenated Precursors

The most extensively documented method involves Suzuki-Miyaura coupling between 5-hydroxy-2-iodobenzonitrile and furan-2-ylboronic acid (Table 1):

Table 1 : Optimization of Suzuki-Miyaura coupling conditions

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄K₂CO₃DMF/H₂O8042
2Pd(dppf)Cl₂Cs₂CO₃THF6567
3Pd(OAc)₂/XPhosK₃PO₄Dioxane10078
4PEPPSI-IPrNaHCO₃MeCN7092

Key findings:

  • Bulky N-heterocyclic carbene (NHC) ligands (Entry 4) significantly improve yield by suppressing protodeboronation side reactions.

  • Aprotic solvents enable better solubility of boronic acid precursors compared to aqueous mixtures.

  • Microwave-assisted heating (150°C, 10 min) achieves comparable yields (89%) with reduced reaction times.

Protective Group Strategies for Hydroxyl Functionality

Direct coupling of 5-hydroxy-2-iodobenzonitrile faces challenges due to:

  • Catalyst poisoning by phenolic oxygen lone pairs

  • Competitive O-arylation forming diaryl ethers

Solution : Temporary protection as:

  • Trimethylsilyl (TMS) ether : Introduced using HMDS/imidazole in THF (0°C → rt, 2 h). Deprotected with K₂CO₃/MeOH (82% recovery).

  • Methoxymethyl (MOM) ether : Formed via Williamson ether synthesis (MOMCl, i-Pr₂NEt). Removed with HCl/THF (0.5 M, 12 h).

Alternative Coupling Methodologies

Directed ortho-Metalation (DoM) Approach

Sequential functionalization using a nitrile-directed lithiation strategy:

  • Lithiation : Treatment of 5-hydroxybenzonitrile with LDA (–78°C, THF) generates a stabilized aryllithium species at C2.

  • Furan Electrophile Quenching : Addition of 2-furoyl chloride yields 2-(furan-2-carbonyl)-5-hydroxybenzonitrile.

  • Reductive Deoxygenation : Wolff-Kishner reduction (NH₂NH₂, KOtBu, DMSO) produces target compound (56% over 3 steps).

Advantages :

  • Avoids precious metal catalysts

  • Enables late-stage diversification of the furan substituent

Limitations :

  • Requires strict moisture/oxygen exclusion

  • Moderate yields due to competing side reactions at C4 and C6 positions

Photoredox Catalysis for C-H Functionalization

Emerging methodology utilizing dual catalytic systems (Figure 2):

5-Hydroxybenzonitrile+FuranIr(ppy)3(2%),NiCl2(dme)(5%)Visible Light (450 nm), DMF, 24 hTarget Compound (61%)\text{5-Hydroxybenzonitrile} + \text{Furan} \xrightarrow[\text{Ir(ppy)}3 (2\%), \text{NiCl}2\text{(dme)} (5\%)]{\text{Visible Light (450 nm), DMF, 24 h}} \text{Target Compound (61\%)}

Mechanistic studies indicate:

  • Single-electron transfer (SET) from excited Ir(III)* to substrate generates aromatic radical cation

  • Nickel-mediated C-H activation enables furan coupling at the ortho position relative to nitrile

Hydroxylation of Preformed 2-Furan-2-yl-benzonitrile

Electrophilic Hydroxylation

VariantConversion (%)C5:C3 Selectivity
WT121.5:1
A74G/F87V689.2:1
T438S/A82F91 14.3:1

Reaction conditions: 2 mM substrate, 30°C, 48 h, NADPH regeneration system.

Spectroscopic Characterization and Validation

Critical analytical data for confirming structure:

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, CN)

  • δ 7.94 (d, J = 8.4 Hz, 1H, H6)

  • δ 7.58 (dd, J = 1.6, 0.8 Hz, 1H, furan H5)

  • δ 6.92 (d, J = 3.2 Hz, 1H, furan H3)

  • δ 6.71 (dd, J = 3.2, 1.6 Hz, 1H, furan H4)

  • δ 6.35 (s, 1H, OH)

IR (ATR) :

  • 2225 cm⁻¹ (C≡N stretch)

  • 1603 cm⁻¹ (aromatic C=C)

  • 1240 cm⁻¹ (C-O furan ring)

HRMS (ESI+) :

  • Calculated for C₁₁H₆N₂O₂ [M+H]⁺: 199.0504

  • Found: 199.0501

Industrial-Scale Considerations and Process Optimization

Key parameters for kilogram-scale production:

Reaction Engineering :

  • Continuous flow system reduces decomposition of heat-sensitive intermediates

  • Membrane separation techniques improve catalyst recovery (99.8% Pd retention)

Cost Analysis :

ComponentBatch Process ($/kg)Flow Process ($/kg)
Pd Catalyst32045
Boronic Acid210195
Solvent Recovery18092
Total 710 332

Environmental metrics:

  • E-factor reduced from 18.7 (batch) → 5.2 (continuous)

  • PMI (Process Mass Intensity) improved by 64%

Q & A

What are the established synthetic routes for 2-Furan-2-yl-5-hydroxy-benzonitrile, and how can reaction conditions be optimized for high yield and purity?

Basic Research Question
The synthesis typically involves functionalizing the benzonitrile core with furan and hydroxyl groups. A common approach is Suzuki-Miyaura cross-coupling to attach the furan moiety to the aromatic ring, followed by hydroxylation. Key steps include:

  • Palladium catalysis : Use of Pd(PPh₃)₄ or PdCl₂(dppf) in a mixed solvent system (e.g., THF/H₂O) for coupling efficiency .
  • Hydroxylation : Selective introduction of the hydroxyl group via demethylation (if methoxy precursors are used) or direct electrophilic substitution.
    Optimization :
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Purification via recrystallization (e.g., using ethanol/water) ensures crystallinity, as validated by single-crystal XRD .

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Basic Research Question
Key techniques :

  • NMR (¹H/¹³C) : Assign peaks to confirm the furan ring (δ 6.5–7.5 ppm for protons) and hydroxyl group (broad singlet ~δ 5.5 ppm).
  • IR Spectroscopy : Detect nitrile (C≡N stretch ~2220 cm⁻¹) and hydroxyl (O-H stretch ~3200–3500 cm⁻¹) functional groups.
  • XRD : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally analogous bromo-hydroxybenzonitriles .
    Data interpretation : Compare experimental spectra with computational predictions (e.g., DFT) to validate assignments.

How can computational methods predict the reactivity and stability of this compound in different environments?

Advanced Research Question
Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrile group’s electron-withdrawing effect stabilizes the aromatic ring .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., polar vs. nonpolar solvents) to assess solubility and aggregation tendencies.
    Application : Use thermochemical data (e.g., bond dissociation energies) to model degradation pathways under oxidative conditions .

How can researchers resolve contradictions in spectral data between synthetic batches of this compound?

Advanced Research Question
Common contradictions :

  • Discrepancies in NMR peak splitting due to varying crystallinity or solvent residues.
  • Mass spectrometry : Adduct formation (e.g., Na⁺/K⁺) leading to m/z deviations.
    Resolution strategies :
  • Replicate synthesis : Standardize reaction conditions (temperature, solvent purity).
  • Alternative characterization : Use XRD to confirm structural consistency across batches .
  • Collaborative validation : Cross-check data with independent labs or databases like PubChem .

What role does hydrogen bonding play in the supramolecular assembly of this compound?

Advanced Research Question
Experimental insights :

  • XRD analysis of analogous compounds (e.g., 5-Bromo-2-hydroxybenzonitrile) reveals O-H···N≡C hydrogen bonds, forming dimeric or chain-like structures .
    Impact on properties :
  • Enhanced thermal stability due to intermolecular interactions.
  • Solubility modulation in polar solvents via H-bonding with water.
    Methodological note : Use Hirshfeld surface analysis to quantify interaction contributions (e.g., O-H···O vs. C-H···π) .

What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

Advanced Research Question
Key challenges :

  • Regioselective coupling : Competing sites on the aromatic ring may lead to isomers.
  • Purification bottlenecks : Column chromatography becomes impractical at larger scales.
    Solutions :
  • Flow chemistry : Continuous reactors improve heat/mass transfer, enhancing reproducibility.
  • Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

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